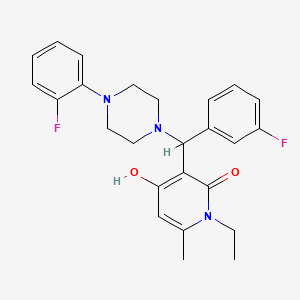
1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27F2N3O2 and its molecular weight is 439.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyridinone
- Substituents :
- Ethyl group
- Piperazine moiety with fluorinated phenyl rings
The molecular formula is C19H22F2N2O, and its molecular weight is approximately 348.39 g/mol. The presence of fluorine atoms in the structure may influence its biological activity by enhancing lipophilicity and receptor binding affinity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Antidepressant Activity : Compounds containing piperazine rings have shown efficacy in treating depression and anxiety disorders. For instance, studies suggest that modifications in piperazine derivatives can lead to enhanced serotonin receptor binding, which is crucial for antidepressant effects .
- Antitumor Activity : Some derivatives of pyridinones have been identified as potential anticancer agents. They may exert their effects through inhibition of specific kinases or modulation of apoptotic pathways .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, likely due to its ability to modulate neurotransmitter systems. Compounds with similar pharmacophores have been investigated for their roles in neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Binding : The piperazine component allows for interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression, suggesting a potential mechanism for antitumor activity .
Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of various piperazine derivatives in rodent models. Results demonstrated that certain modifications led to increased efficacy in reducing depressive behaviors, correlating with enhanced binding affinity to serotonin receptors .
Study 2: Antitumor Potential
In vitro assays conducted on cancer cell lines revealed that derivatives of pyridinones possess significant cytotoxic effects. For example, a related compound was shown to induce apoptosis in breast cancer cells at concentrations as low as 10 µM .
Data Tables
特性
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-7-6-8-19(26)16-18)29-13-11-28(12-14-29)21-10-5-4-9-20(21)27/h4-10,15-16,24,31H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDCNLLZFFBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














